molecular formula C14H11FN2O4 B11711687 2-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide

2-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide

Cat. No.: B11711687
M. Wt: 290.25 g/mol
InChI Key: DXVUOKMFJMPGLG-UHFFFAOYSA-N
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Description

2-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide is an organic compound with the molecular formula C14H11FN2O4 It is a benzamide derivative that features a fluoro group, a methoxy group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide typically involves multiple steps. One common method starts with the nitration of 4-methoxyaniline to introduce the nitro group. This is followed by a reaction with 2-fluorobenzoyl chloride to form the benzamide linkage. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-(4-methoxybenzyl)benzamide
  • 2-fluoro-6-methoxy-N-(4-methylphenyl)benzamide
  • 4-methoxy-N-(4-methyl-2-nitrophenyl)benzamide

Uniqueness

2-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide is unique due to the presence of both a fluoro and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other benzamide derivatives. The fluoro group enhances the compound’s stability and ability to interact with biological targets, while the nitro group provides a site for further chemical modifications .

Properties

Molecular Formula

C14H11FN2O4

Molecular Weight

290.25 g/mol

IUPAC Name

2-fluoro-N-(4-methoxy-2-nitrophenyl)benzamide

InChI

InChI=1S/C14H11FN2O4/c1-21-9-6-7-12(13(8-9)17(19)20)16-14(18)10-4-2-3-5-11(10)15/h2-8H,1H3,(H,16,18)

InChI Key

DXVUOKMFJMPGLG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2F)[N+](=O)[O-]

Origin of Product

United States

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